![molecular formula C11H11N3O2 B2385514 N-[4-(acetylamino)phenyl]-2-cyanoacetamide CAS No. 745797-97-1](/img/structure/B2385514.png)
N-[4-(acetylamino)phenyl]-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-cyanoacetamide (NAPCA) is an organic compound with the molecular formula C11H12N2O2. It is a colorless solid that is soluble in water and organic solvents. NAPCA has a wide range of applications in scientific research, including as an organic synthesis reagent, a chromatographic stationary phase, and a catalyst. NAPCA is also used as a model compound for studying the mechanism of action of other compounds.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-2-cyanoacetamide is not fully understood. However, it is believed to involve a number of different steps. The first step is believed to be the formation of a Schiff base, which is then hydrolyzed to form the desired product. The second step is believed to be the formation of a covalent bond between the nitrogen of the this compound molecule and a target molecule. This bond is believed to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. It has also been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. In addition, this compound has been shown to have anticonvulsant, anti-inflammatory, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[4-(acetylamino)phenyl]-2-cyanoacetamide in laboratory experiments is its availability and stability. It is a relatively inexpensive compound and is stable under a wide range of conditions. However, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
N-[4-(acetylamino)phenyl]-2-cyanoacetamide has a wide range of potential applications in scientific research. It could be used to study the mechanism of action of other compounds, such as drugs, and to develop new drugs with improved efficacy. It could also be used to study the biochemical and physiological effects of other compounds. In addition, this compound could be used to develop new chromatographic stationary phases and catalysts. Finally, this compound could be used to study the mechanism of action of other compounds and to develop new organic synthesis reagents.
Métodos De Síntesis
N-[4-(acetylamino)phenyl]-2-cyanoacetamide is synthesized from the reaction of 4-aminophenol and acetic anhydride in the presence of sulfuric acid. This reaction results in the formation of a Schiff base, which is then hydrolyzed to form the desired product. The reaction is usually carried out in aqueous solution at a temperature of between 50-70°C.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-cyanoacetamide has a wide range of applications in scientific research. It is used as an organic synthesis reagent, a chromatographic stationary phase, and a catalyst. It is also used as a model compound for studying the mechanism of action of other compounds. This compound has been used in research to study the mechanism of action of various drugs, including the anticonvulsant phenytoin and the anti-inflammatory drug ibuprofen. It has also been used to study the mechanism of action of the anti-cancer drug cisplatin.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYQSBFDOFTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
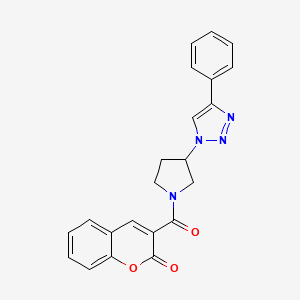
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2385432.png)
![3-Methyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2385435.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)

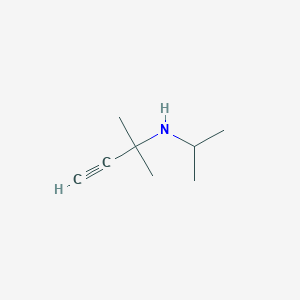
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2385440.png)

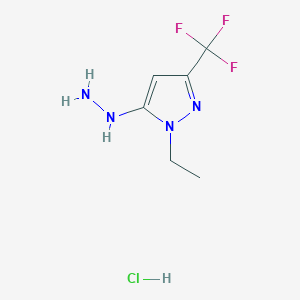
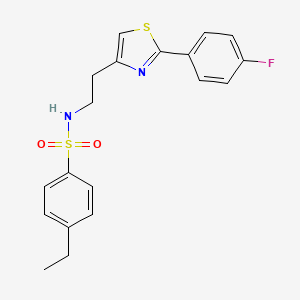
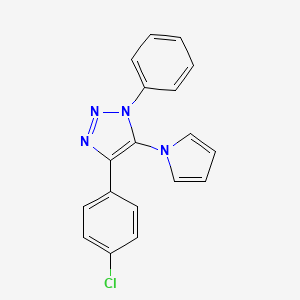


![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)
